1-(4-Fluorocyclohexyl)ethan-1-one
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Overview
Description
1-(4-Fluorocyclohexyl)ethan-1-one is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol It is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-one typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. One common method involves the reaction of cyclohexanone with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents like acetonitrile and temperatures around room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorocyclohexyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Fluorocyclohexyl)ethan-1-one can be compared with other similar compounds such as:
1-(4-Chlorocyclohexyl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine, which can result in different chemical reactivity and biological activity.
1-(4-Bromocyclohexyl)ethan-1-one: Contains a bromine atom, leading to variations in physical and chemical properties.
1-(4-Methylcyclohexyl)ethan-1-one: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorocyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNPUFGNRKHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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